(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate
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Overview
Description
(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate is a chemical compound with the molecular formula C₁₆H₁₃NO₆ It is characterized by the presence of a nitro group attached to a benzodioxole ring and a methylbenzoate moiety
Mechanism of Action
Target of Action
For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These effects are typically the result of the compound interacting with its targets, leading to changes in cellular processes.
Biochemical Pathways
For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with pathways involved in viral replication .
Result of Action
Similar compounds have shown promising results in inhibiting bacterial biofilm growth , suggesting potential antibacterial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate typically involves the nitration of a benzodioxole derivative followed by esterification with 4-methylbenzoic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved in the nitration process.
Chemical Reactions Analysis
Types of Reactions
(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (6-amino-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate.
Reduction: Formation of 4-methylbenzoic acid and (6-nitro-2H-1,3-benzodioxol-5-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(6-amino-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate: Similar structure but with an amino group instead of a nitro group.
(6-nitro-2H-1,3-benzodioxol-5-yl)methyl benzoate: Similar structure but without the methyl group on the benzoate moiety.
(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methyl group on the benzoate moiety.
Uniqueness
(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(6-nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-10-2-4-11(5-3-10)16(18)21-8-12-6-14-15(23-9-22-14)7-13(12)17(19)20/h2-7H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBIHDORYWWIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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